molecular formula C9H11F2NO3S B13516802 2-Difluoromethoxy-5-ethylbenzenesulfonamide

2-Difluoromethoxy-5-ethylbenzenesulfonamide

Katalognummer: B13516802
Molekulargewicht: 251.25 g/mol
InChI-Schlüssel: JPDPGYHPNOJIKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Difluoromethoxy-5-ethylbenzenesulfonamide is an organic compound characterized by the presence of a difluoromethoxy group, an ethyl group, and a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Difluoromethoxy-5-ethylbenzenesulfonamide typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups, which can be further modified.

    Reduction: The nitro groups are reduced to amines.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst for reduction reactions.

    Nucleophiles: Sodium methoxide (NaOCH3) or other alkoxides for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Difluoromethoxy-5-ethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Difluoromethoxy-5-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Difluoromethoxy-5-ethylbenzenesulfonamide is unique due to the presence of both the difluoromethoxy and ethyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H11F2NO3S

Molekulargewicht

251.25 g/mol

IUPAC-Name

2-(difluoromethoxy)-5-ethylbenzenesulfonamide

InChI

InChI=1S/C9H11F2NO3S/c1-2-6-3-4-7(15-9(10)11)8(5-6)16(12,13)14/h3-5,9H,2H2,1H3,(H2,12,13,14)

InChI-Schlüssel

JPDPGYHPNOJIKX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1)OC(F)F)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.